molecular formula C18H13N3OS2 B11610675 (4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(thiophen-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(thiophen-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11610675
M. Wt: 351.4 g/mol
InChI Key: GQRQUJIEEYRHOX-XNTDXEJSSA-N
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Description

(4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolone core, which is a five-membered ring containing nitrogen and oxygen atoms, fused with a thiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and thiophene intermediates, which are then coupled with a pyrazolone derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological molecules.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly due to its unique structure and potential biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives, thiazole derivatives, and thiophene derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

What sets (4E)-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of these three heterocyclic systems in a single molecule. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H13N3OS2

Molecular Weight

351.4 g/mol

IUPAC Name

(4E)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(thiophen-2-ylmethylidene)pyrazol-3-one

InChI

InChI=1S/C18H13N3OS2/c1-12-15(10-14-8-5-9-23-14)17(22)21(20-12)18-19-16(11-24-18)13-6-3-2-4-7-13/h2-11H,1H3/b15-10+

InChI Key

GQRQUJIEEYRHOX-XNTDXEJSSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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